molecular formula C9H16N4OS B2595262 N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448037-01-1

N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2595262
CAS No.: 1448037-01-1
M. Wt: 228.31
InChI Key: STHMHUXVOLHOLL-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked dimethylaminopropyl side chain. The 1,2,4-thiadiazole ring system is known for its electron-deficient nature, enabling diverse reactivity and biological interactions.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-7-11-9(15-12-7)8(14)10-5-4-6-13(2)3/h4-6H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMHUXVOLHOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable alkyl halide reacts with dimethylamine.

    Coupling Reaction: The final step involves coupling the thiadiazole intermediate with 3-(dimethylamino)propylamine under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts: Catalysts may be used to enhance reaction rates and yields.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts may be used depending on the reaction type.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds similar to N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to their ability to interact with cellular proteins involved in apoptosis and cell cycle regulation. For instance, studies have shown that certain thiadiazole derivatives inhibit tubulin polymerization, leading to apoptosis in cancer cells .
  • Case Studies :
    • A review highlighted several 1,3,4-thiadiazole derivatives with IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Another study reported that specific thiadiazole compounds demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells .

Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives has been a focal point of research due to the rising threat of antibiotic resistance.

  • Activity Spectrum : Thiadiazole derivatives have shown efficacy against a range of pathogens including bacteria and fungi. For example, compounds have been tested against Candida albicans, Escherichia coli, and Klebsiella pneumoniae, demonstrating notable antimicrobial activity .
  • Research Findings :
    • In vitro studies indicated that certain thiadiazole derivatives effectively inhibited biofilm formation in Candida albicans, suggesting their potential use in treating biofilm-associated infections .
    • The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiadiazole ring significantly enhance antimicrobial efficacy .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been explored for various other therapeutic effects:

  • Antidiabetic Activity : Some studies have suggested that thiadiazole derivatives may possess antidiabetic properties by inhibiting glucosidase enzymes, thus aiding in the management of blood glucose levels .
  • Anti-inflammatory Effects : Research indicates that certain thiadiazole compounds exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Comprehensive Data Table

ApplicationMechanism of ActionKey FindingsReferences
AnticancerInhibition of tubulin polymerizationIC50 values: 0.28 - 10 μg/mL across cell lines
AntimicrobialBiofilm inhibitionEffective against C. albicans, E. coli
AntidiabeticGlucosidase inhibitionPotential for blood sugar management
Anti-inflammatoryModulation of inflammatory cytokinesReduction in inflammatory markers

Mechanism of Action

The mechanism by which N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Structural Comparison

Key Features of the Target Compound:
  • Core : 1,2,4-Thiadiazole (electron-deficient, planar heterocycle).
  • Substituents: Methyl group at position 3 (steric and electronic effects).
Comparison with 1,3,4-Thiadiazole Derivatives:

1,3,4-Thiadiazoles (e.g., compounds from ) differ in ring isomerism, altering electronic distribution and steric accessibility. For example:

  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): These derivatives exhibit antitumor and antimicrobial activities due to the trichloroethyl and phenylamino groups, which enhance lipophilicity and target binding. The 1,3,4-thiadiazole core may offer better π-π stacking than 1,2,4-isomers, influencing potency .
Comparison with Pyrazole Carboxamides:

Pyrazole-based analogs (e.g., compounds 3a–3p in ) differ in core structure but share carboxamide functionalities:

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides: These compounds show moderate yields (62–71%) and melting points (123–183°C), with substituents like chloro and cyano groups improving stability and bioactivity.
Melting Points and Solubility:
  • The target compound’s dimethylaminopropyl group likely lowers its melting point compared to ’s pyrazole carboxamides (e.g., 3a: mp 133–135°C). Enhanced solubility in polar solvents is expected due to the tertiary amine.
  • 1,3,4-Thiadiazoles with trichloroethyl groups () exhibit higher melting points (e.g., >170°C) due to increased crystallinity from halogenated substituents .

Research Implications and Gaps

  • Activity Prediction: The dimethylaminopropyl group may improve blood-brain barrier penetration compared to halogenated analogs, but this requires validation.
  • Isomer-Specific Effects : 1,2,4-Thiadiazoles may exhibit unique binding modes compared to 1,3,4-isomers due to altered electronic profiles.
  • Data Limitations : Direct biological data for the target compound is absent in the provided evidence; future studies should focus on assays against microbial and cancer cell lines.

Biological Activity

N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₅OS
  • Molecular Weight : 213.29 g/mol
  • CAS Number : 76162-56-6

The structure of this compound features a thiadiazole ring that contributes to its biological properties. The presence of the dimethylamino group enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results suggest that the compound possesses moderate antibacterial activity, comparable to standard antibiotics like streptomycin .

2. Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (μg/mL) Activity
HCT116 (Colon Cancer)10.0Moderate inhibition
MCF-7 (Breast Cancer)0.28High inhibition
A549 (Lung Cancer)0.52High inhibition

The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival .

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.
  • Analgesic : Demonstrates pain-relieving properties in animal models.
  • Anticonvulsant : Shows promise in reducing seizure activity in preclinical studies .

Case Studies

A notable study involved the synthesis and evaluation of various thiadiazole derivatives, including this compound. The findings indicated that modifications to the thiadiazole ring significantly influenced biological activity. Compounds with electron-donating groups showed enhanced anticancer activity due to improved interaction with cellular targets .

Q & A

Q. What are the common synthetic routes for preparing N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and what key reaction conditions are required?

The synthesis typically involves cyclization of a thiosemicarbazide intermediate. For example, analogous 1,3,4-thiadiazole derivatives are synthesized via a two-step process: (1) condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by (2) cyclization in DMF with iodine and triethylamine to form the thiadiazole ring . Key conditions include solvent choice (polar aprotic solvents like DMF), temperature control (reflux for rapid cyclization), and catalysts (iodine for sulfur elimination) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Structural confirmation relies on 1H and 13C NMR spectroscopy to verify the thiadiazole ring, carboxamide group, and dimethylamino propyl chain. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). Predicted density values from computational models may supplement physical characterization .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and acidic aqueous solutions due to protonation of the tertiary amine. This influences solvent selection for reactions (e.g., DMF for cyclization) and biological assays requiring aqueous compatibility. Similar dimethylamino-containing surfactants exhibit pH-dependent solubility, which should be considered in formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step?

Optimization strategies include:

  • Temperature modulation : Testing reflux vs. room temperature to balance reaction rate and byproduct formation .
  • Catalyst screening : Adjusting iodine concentrations or exploring alternative catalysts (e.g., Lewis acids).
  • Solvent effects : Comparing DMF with acetonitrile or THF to enhance cyclization efficiency .
  • Reaction time : Short durations (1–3 minutes under reflux) may minimize decomposition, as seen in analogous syntheses .

Q. What are common sources of structural data contradictions in NMR analysis for this compound, and how can they be addressed?

Contradictions may arise from:

  • Tautomerism : The thiadiazole ring may exhibit tautomeric shifts, resolved using deuterated solvents and 2D NMR (e.g., COSY, HSQC) .
  • Solvent or pH effects : Protonation of the dimethylamino group alters chemical shifts. Conducting NMR in both neutral and acidic conditions clarifies these variations .
  • Impurity interference : Purification via column chromatography or recrystallization ensures high-purity samples for analysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR approaches include:

  • Substituent variation : Synthesizing analogs with modified thiadiazole substituents (e.g., replacing methyl with halogens) or altering the dimethylamino propyl chain length .
  • Biological testing : Screening derivatives for antimicrobial, antitumor, or enzyme inhibitory activity using standardized assays (e.g., MIC for antimicrobial activity) .
  • Computational modeling : Docking studies to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from:

  • Assay variability : Standardizing protocols (e.g., cell lines, incubation times) .
  • Purity differences : Validating compound purity via HPLC or NMR before testing .
  • Solubility effects : Ensuring consistent solvent systems (e.g., DMSO concentration in cell-based assays) .

Methodological Notes

  • Synthetic References : and provide foundational protocols for thiadiazole synthesis, adaptable to 1,2,4-thiadiazoles with modifications.
  • Analytical Cross-Validation : Combine NMR with high-resolution MS to confirm molecular integrity, especially for novel derivatives .
  • Biological Assay Design : Align with methodologies from studies on structurally related compounds (e.g., antimicrobial testing in ) .

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